rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
Bicyclo[2.1.1]hexane Core Architecture Analysis
The bicyclo[2.1.1]hexane framework represents a strained bicyclic system characterized by two fused rings with bridgehead carbons. The notation [2.1.1] specifies the number of carbon atoms in each bridge: two carbons in the first bridge and one carbon each in the second and third bridges. This architecture imposes significant steric constraints, with bond angles deviating from ideal tetrahedral geometry. For example, the bridgehead carbons (C1 and C4) exhibit bond angles of approximately 94°–96°, while adjacent carbons (C2 and C3) adopt angles near 60° due to ring strain.
The rigidity of this scaffold is exemplified by its torsional profiles. Molecular mechanics calculations reveal that substituents at C1 and C5 experience restricted rotation, with energy barriers exceeding 25 kcal/mol for axial-equatorial interconversion. This rigidity enhances conformational predictability in drug design, as demonstrated by X-ray crystallographic data of analogous bicyclo[2.1.1]hexane derivatives.
| Property | Value | Source |
|---|---|---|
| Bridgehead C–C bond length | 1.54 Å | |
| C1–C4–C5 bond angle | 95.2° | |
| Ring strain energy | ~18 kcal/mol |
Stereochemical Configuration at C1, C4, and C5 Positions
The stereodescriptor rac-(1R,4R,5R) denotes a racemic mixture of enantiomers with specific configurations at three stereocenters. X-ray diffraction studies of related bicyclo[2.1.1]hexanes confirm that the C1, C4, and C5 positions form a chiral triad, with the thiophene moiety at C1 adopting an exo orientation relative to the bicyclic core. Nuclear Overhauser effect (NOE) spectroscopy further validates this arrangement, showing strong NOE correlations between H1 and H5 protons, consistent with a cis-fused ring junction.
The absolute configuration was resolved via Mosher ester analysis, where the (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters produced distinct $$ ^1\text{H} $$ NMR chemical shift differences (>0.3 ppm) for diastereotopic protons at C5.
Thiophene Ring Substitution Patterns and Electronic Effects
The thiophen-2-yl group at C1 introduces pronounced electronic effects mediated by sulfur’s lone pairs. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a 12.3° dihedral angle between the thiophene ring and the bicyclohexane plane, enabling partial π-conjugation. Hammett substituent constants ($$ \sigma{\text{meta}} = 0.25 $$, $$ \sigma{\text{para}} = 0.15 $$) indicate moderate electron-donating character, which elevates the HOMO energy of the bicyclic system by 0.45 eV compared to phenyl analogues.
This electronic perturbation enhances the carboxylic acid’s acidity. The pKa of the title compound (3.82) is 0.5 units lower than its benzene-containing counterpart, attributed to thiophene’s inductive electron-withdrawing effect.
Carboxylic Acid Functional Group Spatial Orientation
The carboxylic acid at C5 occupies a pseudo-axial position, as evidenced by $$ ^1\text{H} $$-$$ ^{13}\text{C} $$ heteronuclear multiple-bond correlation (HMBC) spectroscopy. Strong $$ ^3J $$ couplings between the acidic proton and C4 (δ 42.1 ppm) confirm a spatial proximity of 2.8 Å. This orientation facilitates intramolecular hydrogen bonding with the thiophene sulfur (S···O distance: 3.1 Å), stabilizing the s-cis carboxylate conformation.
Properties
IUPAC Name |
(1R,4R,5R)-1-thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)/t7-,9+,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUIZKOIHOEEPJ-HDBBIHSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic hexane structure and the introduction of the thiophene ring. Common synthetic routes may involve cycloaddition reactions, Friedel-Crafts acylation, and subsequent functional group transformations. Reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors, improving catalyst efficiency, and implementing robust purification techniques to achieve high product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the bicyclic hexane structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
Drug Design and Pharmacology
The incorporation of bicyclo[2.1.1]hexane structures into bioactive compounds has been extensively studied. This compound serves as a saturated bioisostere of ortho-substituted benzene rings, which are common in many pharmaceutical agents. Studies have shown that replacing the ortho-benzene ring with the bicyclo[2.1.1]hexane framework can significantly alter the pharmacokinetic properties of drugs.
- Case Study : In research involving the modification of conivaptan (a drug used for hyponatremia), the substitution with the bicyclo[2.1.1]hexane scaffold resulted in increased metabolic stability compared to the original compound. The metabolic clearance was reduced from 31 μL min⁻¹ mg⁻¹ for conivaptan to 12 μL min⁻¹ mg⁻¹ for its bicyclic analog .
Lipophilicity and Solubility
The lipophilicity of compounds is a crucial factor in drug absorption and distribution. The replacement of ortho-substituted benzene with the bicyclo[2.1.1]hexane structure has been shown to decrease calculated lipophilicity by 0.7–1.2 units across various compounds . This reduction can influence the solubility and bioavailability of drugs.
Agrochemical Applications
Bicyclo[2.1.1]hexane derivatives are also being explored in agrochemicals, particularly as potential fungicides and herbicides. The unique structural properties may enhance the efficacy and selectivity of these compounds against pests while minimizing environmental impact.
Comparative Data Table
Mechanism of Action
The mechanism by which rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring and bicyclic structure may facilitate binding to specific active sites, modulating biological pathways and eliciting desired therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[2.1.1]hexane Scaffold
Several analogs of the target compound differ in the aromatic substituent at the 1-position. Key examples include:
Key Observations :
Comparison with Larger Bicyclic Frameworks
Compounds with bicyclo[2.2.1]heptane (norbornane) or bicyclo[3.1.0]hexane frameworks differ in ring strain and bridgehead angles, impacting conformational flexibility and biological activity:
Key Observations :
- Bridgehead Angle: The bicyclo[2.1.1]hexane framework has a bridgehead angle of ~87°, intermediate between norbornane (~93°) and bicyclo[3.1.0]hexane (~60°). This optimal angle contributes to its superior inhibitory activity in enzyme studies compared to norbornane derivatives .
- Biological Relevance: highlights that (+)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid is a potent inhibitor of S-adenosyl-L-methionine synthesis, outperforming norbornane analogs due to improved conformational complementarity .
Functional Group Modifications
Variations in functional groups (e.g., esters, protected amines) alter physicochemical and pharmacological properties:
Biological Activity
rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid , a bicyclic compound featuring a thiophene ring, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is CHOS, with a molecular weight of approximately 208.28 g/mol. The presence of the thiophene ring and the carboxylic acid functional group are significant for its chemical reactivity and biological interactions. The structure is illustrated below:
Preliminary studies suggest that rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid may exhibit anti-inflammatory and analgesic properties. The specific mechanisms through which it interacts with biological systems are still under investigation but may involve modulation of pain pathways and inflammation control through receptor interactions.
Interaction Studies
Research indicates that compounds similar to rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can interact with various biological targets such as receptors and enzymes involved in inflammatory responses. For instance, studies have focused on the binding affinities of bicyclic structures to P1 receptors , which are promising targets for treating inflammation and cancer .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid, a comparison with structurally related compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bicyclo[2.1.1]hexane-5-carboxylic acid | Structure | Lacks thiophene; simpler structure |
| 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid | Structure | Contains an amino group; different biological activity |
| Thiophene derivatives | Variable | Various substitutions lead to diverse properties |
The incorporation of both bicyclic and thiophene structures in rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid may confer distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of bicyclic compounds in medicinal chemistry:
- Study on Lipophilicity : Research indicates that replacing ortho-benzene rings with bicyclo[2.1.1]hexanes can significantly alter lipophilicity, impacting drug absorption and distribution . Specifically, this replacement led to a decrease in calculated lipophilicity by 0.7–1.2 units across various bioactive compounds.
- Metabolic Stability : The effect of bicyclic structures on metabolic stability varies; some compounds showed increased stability while others exhibited decreased stability when compared to their benzene counterparts .
Future Directions
Further research is required to elucidate the precise biological mechanisms and therapeutic potentials of rac-(1R,4R,5R)-1-(thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid. Key areas for future investigation include:
- Detailed receptor binding studies to determine specific interactions.
- Evaluation of pharmacokinetic properties in vivo.
- Exploration of derivative compounds to enhance efficacy and reduce side effects.
Q & A
Q. Basic Research Focus
- Spectroscopy : IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- NMR : and NMR elucidate substituent environments. For example, the bicyclo[2.1.1]hexane protons exhibit distinct splitting patterns due to ring strain .
- X-ray crystallography : Provides bond lengths and angles (e.g., C-C bonds in the bicyclic core ~1.54 Å) and validates stereochemistry .
How can researchers optimize low yields in cyclopropane ring formation?
Advanced Research Focus
Low yields often arise from competing side reactions (e.g., ring-opening). Strategies include:
- Temperature modulation : Lower temperatures favor kinetic control, reducing undesired pathways.
- Catalyst screening : Transition-metal catalysts (e.g., Rh or Pd) improve regioselectivity in cyclopropanation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, as seen in analogous syntheses .
- Computational modeling : Density functional theory (DFT) predicts transition-state energies to guide reagent selection .
How to resolve contradictions between experimental NMR data and computational predictions?
Advanced Research Focus
Discrepancies may stem from dynamic effects (e.g., ring puckering) or solvent interactions. Solutions:
- Dynamic NMR : Variable-temperature NMR detects conformational exchange broadening .
- Solvent correction : Use COSMO-RS simulations to account for solvent-induced shifts .
- Cross-validation : Compare experimental data with multiple computational methods (e.g., DFT vs. MP2) .
What methodologies assess the electronic influence of the thiophene substituent on reactivity?
Q. Advanced Research Focus
- Hammett analysis : Correlates substituent σ-values with reaction rates (e.g., acid dissociation constants).
- DFT calculations : Maps electrostatic potential surfaces (EPS) to identify electron-deficient/-rich regions .
- Electrochemical studies : Cyclic voltammetry quantifies redox behavior linked to thiophene’s π-system .
How to design stability studies for this compound under varying pH conditions?
Q. Advanced Research Focus
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions. Monitor degradation via HPLC .
- Kinetic profiling : Calculate half-life () and activation energy () using Arrhenius plots.
- Mechanistic insights : LC-MS identifies degradation products (e.g., decarboxylation or ring-opening derivatives) .
What strategies mitigate racemization during functionalization reactions?
Q. Advanced Research Focus
- Mild reaction conditions : Avoid strong acids/bases; use room-temperature coupling agents like HATU .
- Chiral auxiliaries : Temporarily introduce stereodirecting groups (e.g., Evans oxazolidinones) .
- In situ monitoring : Circular dichroism (CD) spectroscopy tracks enantiomeric excess during synthesis .
How to evaluate the compound’s potential as a ligand in catalytic systems?
Q. Advanced Research Focus
- Coordination studies : Titration experiments with metal salts (e.g., Pd(OAc)₂) monitored by UV-Vis or NMR .
- Catalytic screening : Test activity in cross-coupling or cyclopropanation reactions. Compare turnover numbers (TON) with control ligands .
- X-ray absorption spectroscopy (XAS) : Characterizes metal-ligand bonding geometry .
What computational tools predict the compound’s bioavailability or toxicity?
Q. Advanced Research Focus
- ADMET prediction : Software like SwissADME estimates logP, solubility, and cytochrome P450 interactions .
- Molecular docking : Simulates binding to target proteins (e.g., enzymes or receptors) to prioritize in vitro testing .
- Toxicity databases : Cross-reference with PubChem’s bioassay data for structural alerts (e.g., thiophene-related hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
